molecular formula C20H30N2O2 B11378734 2-Methoxyphenyl 2-(2-piperidylethyl)piperidyl ketone

2-Methoxyphenyl 2-(2-piperidylethyl)piperidyl ketone

Cat. No.: B11378734
M. Wt: 330.5 g/mol
InChI Key: NUQXOADNRIMCSS-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-(2-piperidylethyl)piperidyl ketone is a complex organic compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenyl 2-(2-piperidylethyl)piperidyl ketone typically involves multi-step organic reactions. One common method includes the cyclization of substituted pyridines followed by hydrogenation to form the piperidine ring . The reaction conditions often involve the use of catalysts such as cobalt-based nanoparticles and solvents like water to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl 2-(2-piperidylethyl)piperidyl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methoxyphenyl 2-(2-piperidylethyl)piperidyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl 2-(2-piperidylethyl)piperidyl ketone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects. The compound’s structure allows it to bind effectively to these receptors, influencing their activity and downstream effects .

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H30N2O2/c1-24-19-11-4-3-10-18(19)20(23)22-15-8-5-9-17(22)12-16-21-13-6-2-7-14-21/h3-4,10-11,17H,2,5-9,12-16H2,1H3

InChI Key

NUQXOADNRIMCSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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